

# Umbralisib Patient Monitoring Application Notes

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## Compound Focus: Umbralisib

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For researchers and clinicians, vigilant patient monitoring during **umbralisib** therapy is critical to managing its safety profile. The key is proactive surveillance for immune-mediated and hepatic adverse events, which require structured protocols for detection and management.

## Summary of Monitoring Schedule and Key Parameters

The table below outlines the core quantitative monitoring schedule derived from clinical trial data and prescribing guidelines [1] [2].

**Table 1: Recommended Monitoring Schedule and Key Parameters**

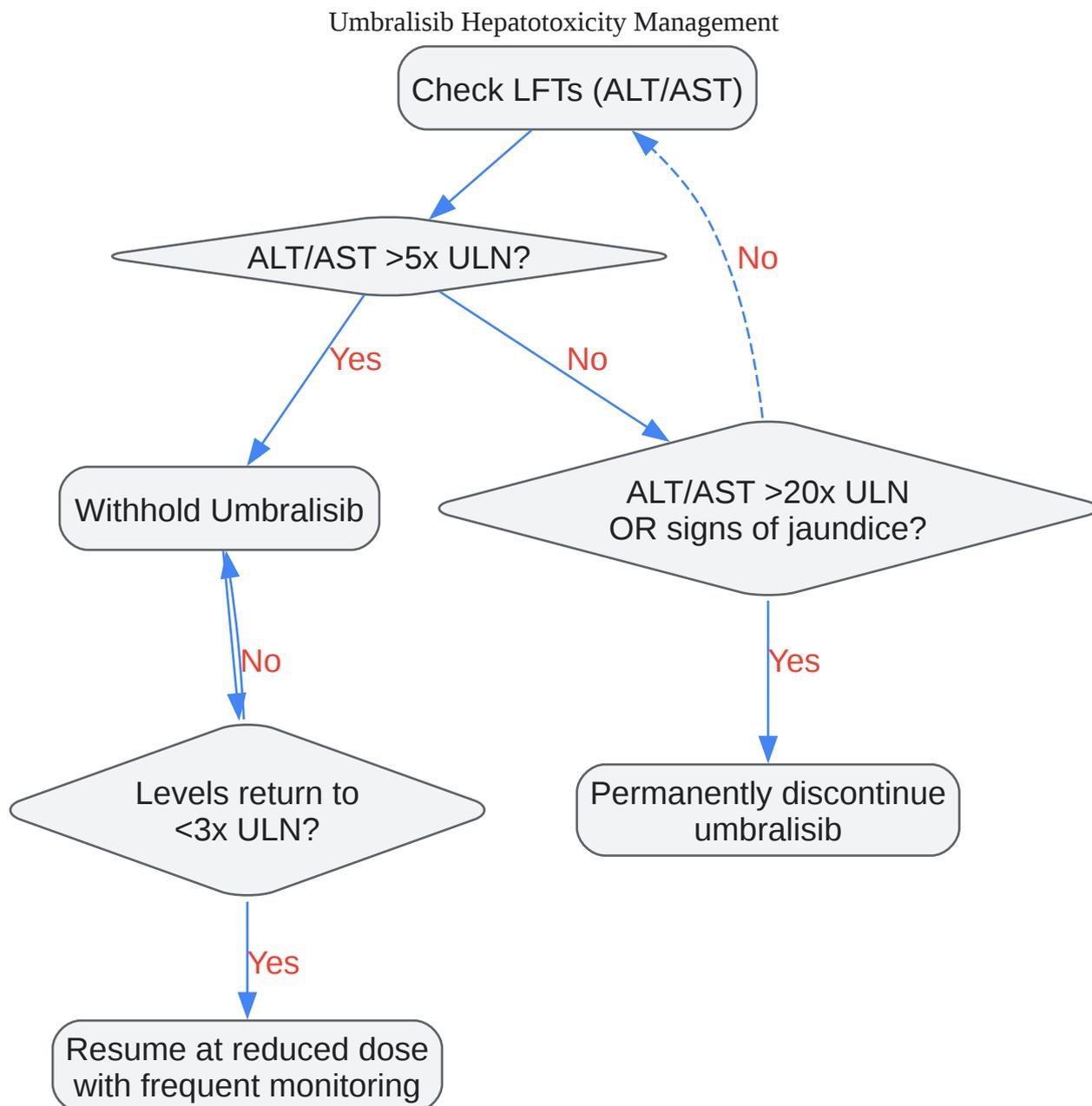
Monitoring Domain	Key Parameters	Baseline	Ongoing Monitoring Frequency	Key Actions & Thresholds
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| **Hepatic Function** | ALT, AST, Total Bilirubin | Yes | Every 2-4 weeks for the first 6 months, then every 1-3 months thereafter [2]. More frequently if elevations occur. | **Withhold** if ALT/AST >5x ULN [1]. **Discontinue** if ALT/AST >20x ULN or if accompanied by jaundice [1] [2]. | | **Infection & CBC** | Neutrophils, Platelets, Signs/Symptoms of Infection | Yes | Periodic blood counts; vigilant clinical monitoring [1]. | **Withhold** for ANC <0.5 x 10<sup>9</sup>/L or Platelets <25 x 10<sup>9</sup>/L [1]. Provide PJP and consider antiviral prophylaxis [1]. | | **Gastrointestinal** | Diarrhea, Stool Frequency/Consistency, Abdominal Pain | Yes (patient education) | At every clinical encounter. | Grade and manage based on severity (see Protocol 2). | |

**Dermatologic** | Rash, Blistering, Mucosal Lesions | Yes | At every clinical encounter. | **Withhold** for severe reactions. **Discontinue** for life-threatening reactions like SJS/TEN [1]. |

## Protocol 1: Hepatic Adverse Event Management

**Umbralisib** is associated with serum enzyme elevations in a significant number of patients (grade  $\geq 3$  in 5.7% in an integrated analysis) [3]. The following workflow provides a structured response to hepatotoxicity.



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#### Procedure:

- **Baseline Assessment:** Obtain hepatic function panel (ALT, AST, Alkaline Phosphatase, Total Bilirubin) before initiating therapy [1].
- **Monitoring:** Schedule LFTs as per Table 1. Increase frequency to every 1-2 weeks upon any observed elevation.
- **Dose Modification:**
  - **Withholding Dose:** As shown in the workflow, withhold **umbralisib** for ALT/AST >5x ULN [1].
  - **Dose Reduction:** Once LFTs resolve to <3x ULN, resume therapy at a reduced dose (First reduction: 600 mg; Second: 400 mg) [1].
  - **Permanent Discontinuation:** Discontinue **umbralisib** for life-threatening events, including ALT/AST >20x ULN or appearance of jaundice [1] [2].

## Protocol 2: Diarrhea and Colitis Management

Diarrhea was a frequent (52.3%) and sometimes severe (7.3% grade  $\geq 3$ ) treatment-emergent adverse event [3]. It is critical to distinguish between low-grade diarrhea and more serious non-infectious colitis.

#### Procedure:

- **Patient Education:** Prior to therapy initiation, educate patients to immediately report any onset of diarrhea, abdominal pain, or blood/mucus in stool [1].
- **Assessment:** Evaluate for infectious causes (e.g., *C. difficile*) and severity.
  - **Grade 1-2 (Mild/Moderate):** Up to 6 stools per day over baseline.
  - **Grade 3 (Severe):** >6 stools per day over baseline; limiting self-care ADL [1].
- **Dose Modification:**
  - **Grade 1-2 (Persistent or Recurrent):** Withhold **umbralisib** until resolution to Grade  $\leq 1$ . Resume at the same or a reduced dose [1].
  - **Grade 3 (Severe):** Withhold **umbralisib** until resolution to Grade  $\leq 1$ . Resume at a reduced dose [1].
  - **Life-Threatening or Recurrent Severe Colitis:** Permanently discontinue **umbralisib** [1].

## Experimental Protocol: Liver Function Monitoring in Clinical Trials

This detailed methodology is suitable for generating the pharmacokinetic and safety data referenced in the application notes.

**Objective:** To evaluate the incidence, timing, and severity of **umbralisib**-induced hepatotoxicity in a clinical trial setting.

**Materials:**

- Patients with relapsed/refractory lymphoid malignancies eligible for **umbralisib** therapy (800 mg orally daily).
- Equipment for venipuncture.
- Standard clinical chemistry analyzers.

**Workflow:**

- **Baseline Sample:** Collect blood serum for ALT, AST, and Total Bilirubin within 7 days prior to cycle 1, day 1.
- **On-Treatment Sampling:** Collect samples for LFTs:
  - **High-Frequency Phase:** Every 2 weeks for the first 2 cycles (Cycles 1-2).
  - **Reduced-Frequency Phase:** Every 4 weeks for the subsequent 4 cycles (Cycles 3-6).
  - **Maintenance Phase:** Every 12 weeks after Cycle 6 until treatment discontinuation.
- **Data Analysis:**
  - Calculate the incidence and grade of AST/ALT elevations per CTCAE criteria.
  - Analyze the time to onset of the first Grade  $\geq 3$  event.
  - Correlate LFT elevations with dose reductions, interruptions, and discontinuations.

## Research Implications and Conclusion

The monitoring protocols highlight the significant management required for **umbralisib**'s toxicities. The subsequent voluntary withdrawal of the drug from the market due to an unfavorable risk-benefit profile in long-term follow-up fundamentally changes its clinical relevance [2]. For the research community, **umbralisib** serves as a critical case study in the **on-target, off-tumor toxicities** associated with PI3K $\delta$  inhibition and the absolute necessity of long-term safety surveillance, even after accelerated approval.

Future drug development in this class should focus on:

- **Improved Selectivity:** Designing inhibitors with cleaner profiles to reduce immune-mediated toxicities.

- **Biomarker Identification:** Discovering predictive biomarkers for efficacy and toxicity to better select patient populations.
- **Novel Dosing Strategies:** Exploring intermittent dosing schedules to mitigate cumulative toxicity while maintaining anti-tumor efficacy.

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## References

1. Dosage Guide + Max Dose, Adjustments - Drugs.com Umbralisib [drugs.com]
2. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
3. Integrated safety analysis of umbralisib, a dual PI3K $\delta$ /CK1 $\epsilon$  ... [pmc.ncbi.nlm.nih.gov]

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